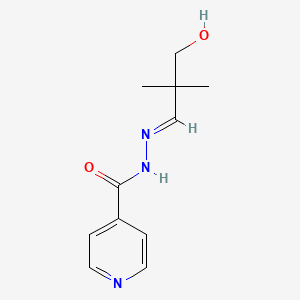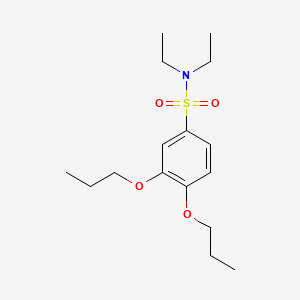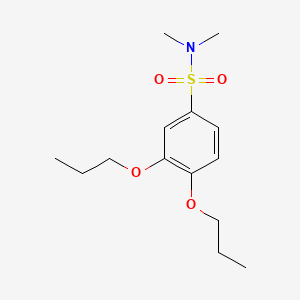
(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)isonicotinohydrazide is a useful research compound. Its molecular formula is C32H12CuN12O8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A significant body of research has been dedicated to synthesizing and characterizing (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives. These compounds are synthesized by coupling isoniazid with different substituted aldehydes and benzophenones, resulting in derivatives with varied antimicrobial and antioxidant properties. For instance, certain derivatives have shown potent antimicrobial activities against various microorganisms, and some have demonstrated significant hydrogen peroxide scavenging activity, indicating their potential as antioxidants (Malhotra, Sharma, & Deep, 2012). Additionally, crystal structure analyses of similar Schiff base compounds have provided insights into their molecular configurations and potential interaction mechanisms with biological targets (Yang, 2007).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties
The synthesized (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives have been evaluated for their antimicrobial activities. Some derivatives were found to be effective antimicrobial compounds, with certain compounds also exhibiting potent antioxidant activities due to significant hydrogen peroxide scavenging activity. This suggests their potential application in combating oxidative stress-related diseases and microbial infections (Malhotra et al., 2012).
Cytotoxic Activities
Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally related to the one , were synthesized and showed promising anti-tumor activities. These complexes exhibited inhibitory actions on human colorectal carcinoma cells, highlighting the potential of such derivatives in cancer therapy (Aboelmagd et al., 2021).
Anticonvulsant Properties
Research into the anticonvulsant activities of (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivatives revealed that some compounds offered protection in seizure models, indicating their potential as anticonvulsant agents. This suggests a promising avenue for the development of new treatments for epilepsy and related disorders (Malhotra, Monga, Sharma, Jain, Samad, Stables, & Deep, 2011).
Mechanism of Action
Target of Action
The primary targets of 4-Pyridinecarboxylic acid 2-(3-hydroxy-2,2-dimethylpropylidene) hydrazide are iron (Fe) and aluminium (Al) ions . These metal ions play crucial roles in various biological processes, and their overload can lead to several pathologies due to toxic degenerative processes .
Mode of Action
This compound acts as a chelating agent for Fe and Al ions . It forms complexes with these ions, which are then excreted from the body, thereby reducing their overload . The complex formation between the compound and Fe(III) and Al(III) was investigated in aqueous 0.6 m (Na)Cl at 25 °C .
Biochemical Pathways
The compound affects the biochemical pathways involving Fe and Al ions. By chelating these ions, it disrupts their participation in these pathways, thereby mitigating the harmful effects of their overload .
Pharmacokinetics
Its ability to form complexes with fe and al ions suggests that it can be distributed to sites where these ions are present in excess .
Result of Action
The primary result of the compound’s action is the reduction of Fe and Al ion overload. This can alleviate the toxic effects of these ions, potentially offering therapeutic benefits in conditions associated with their overload .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its complex formation with Fe and Al ions was studied in aqueous 0.6 m (Na)Cl at 25 °C , suggesting that both the ionic environment and temperature can affect its activity.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,8-15)7-13-14-10(16)9-3-5-12-6-4-9/h3-7,15H,8H2,1-2H3,(H,14,16)/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLJOFUKKYWKF-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC(=O)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC(=O)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



